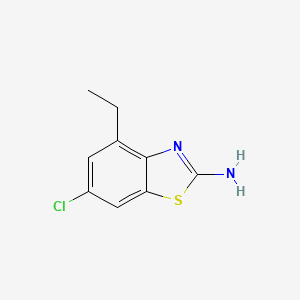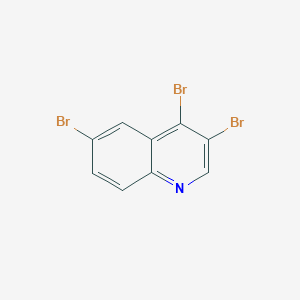![molecular formula C28H13NO4 B1628002 16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(17),2(15),3,5(14),7,9,11,18(27),20,22,24,28-dodecaene-6,13,19,26-tetrone CAS No. 4229-15-6](/img/structure/B1628002.png)
16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(17),2(15),3,5(14),7,9,11,18(27),20,22,24,28-dodecaene-6,13,19,26-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Dinaphtho[2,3-a:2’,3’-i]carbazole-5,10,15,17(16H)-tetrone is a complex organic compound known for its unique structure and properties It is a derivative of carbazole, a tricyclic aromatic compound, and is characterized by its multiple fused rings and ketone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dinaphtho[2,3-a:2’,3’-i]carbazole-5,10,15,17(16H)-tetrone typically involves multi-step organic reactions. One common method starts with the condensation of 1-aminoanthraquinone and 1-chloroanthraquinone in the presence of copper powder. This is followed by nitration, reduction, and benzoylation with benzoyl chloride. The final steps involve cyclization and oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions
5H-Dinaphtho[2,3-a:2’,3’-i]carbazole-5,10,15,17(16H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
科学的研究の応用
5H-Dinaphtho[2,3-a:2’,3’-i]carbazole-5,10,15,17(16H)-tetrone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
作用機序
The mechanism of action of 5H-Dinaphtho[2,3-a:2’,3’-i]carbazole-5,10,15,17(16H)-tetrone involves its interaction with various molecular targets and pathways. Its planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions can generate reactive oxygen species, leading to oxidative stress in cells. These properties make it a candidate for further investigation in cancer therapy and other medical applications .
類似化合物との比較
Similar Compounds
- 16,23-Dihydronaphth[2’,3’:6,7]indolo[2,3-c]dinaphtho[2,3-a:2’3’-i]carbazole-5,10,15,17,22,24-hexone
- 4,11-Bis-benzoylamino-16H-dinaphtho[2,3-a,2’,3’-i]carbazole-5,10,15,17-tetraone
Uniqueness
5H-Dinaphtho[2,3-a:2’,3’-i]carbazole-5,10,15,17(16H)-tetrone stands out due to its specific arrangement of fused rings and ketone groups, which impart unique electronic and photophysical properties. These characteristics make it particularly valuable in the development of advanced materials for organic electronics and photovoltaics.
特性
CAS番号 |
4229-15-6 |
|---|---|
分子式 |
C28H13NO4 |
分子量 |
427.4 g/mol |
IUPAC名 |
16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(17),2(15),3,5(14),7,9,11,18(27),20,22,24,28-dodecaene-6,13,19,26-tetrone |
InChI |
InChI=1S/C28H13NO4/c30-25-15-5-1-3-7-17(15)27(32)21-19(25)11-9-13-14-10-12-20-22(24(14)29-23(13)21)28(33)18-8-4-2-6-16(18)26(20)31/h1-12,29H |
InChIキー |
LZBZDELGODNSEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C(N4)C6=C(C=C5)C(=O)C7=CC=CC=C7C6=O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C(N4)C6=C(C=C5)C(=O)C7=CC=CC=C7C6=O |
| 4229-15-6 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid](/img/structure/B1627924.png)









